molecular formula C26H31N5O5S2 B2917319 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899362-00-6

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2917319
CAS No.: 899362-00-6
M. Wt: 557.68
InChI Key: OANZMMCYHXCTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H31N5O5S2 and its molecular weight is 557.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition Studies

The research surrounding this compound primarily focuses on its role as an inhibitor for various enzymes, notably carbonic anhydrases. For instance, compounds structurally related to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoforms. These compounds showed significant inhibitory activity in low micromolar and nanomolar ranges, indicating their potential as therapeutic agents against conditions involving these enzymes (Ulus et al., 2016).

Antimicrobial Activity

Another area of research is the antimicrobial properties of compounds with sulfonamide groups. Some derivatives have demonstrated interesting antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. These findings suggest the compound's potential utility in developing new antimicrobial agents (Ghorab et al., 2017).

Binding and Structural Analysis

The binding interactions and structural analysis of similar compounds have also been explored, particularly their interactions with proteins such as bovine serum albumin. This research provides insights into the compound's pharmacokinetics and potential interactions within biological systems (Meng et al., 2012).

Antitubercular Activity

Research into the synthesis of novel derivatives and their evaluation against Mycobacterium tuberculosis has shown some compounds to exhibit promising antitubercular activity. This highlights the potential for using this compound as a base for developing new treatments for tuberculosis (Nimbalkar et al., 2018).

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O5S2/c1-18-17-19(2)28-26(27-18)30-37(33,34)23-15-11-21(12-16-23)29-25(32)20-9-13-24(14-10-20)38(35,36)31(3)22-7-5-4-6-8-22/h9-17,22H,4-8H2,1-3H3,(H,29,32)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANZMMCYHXCTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.